5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H7N3O3S and its molecular weight is 273.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.02081227 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Oxadiazole derivatives have been studied for their potential as corrosion inhibitors. A study by Kalia et al. (2020) focused on synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution. The research demonstrated the compounds' efficiency in inhibiting corrosion in a hydrochloric acid solution, utilizing techniques such as weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The findings revealed high inhibition efficiency at specific concentrations and temperatures, with surface analysis supporting the effectiveness of these derivatives in protecting steel surfaces (Kalia et al., 2020).
Antibacterial Activity
Another significant application of oxadiazole derivatives is in the field of antimicrobial activities. Aziz‐ur‐Rehman et al. (2013) synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which were evaluated for antibacterial potential against various gram-negative and gram-positive bacteria. The study found that most compounds exhibited significant activity, comparable to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Material Science and Liquid Crystal Research
Oxadiazole derivatives also find applications in material science, particularly in the synthesis of mesogenic materials. Abboud et al. (2017) developed new mesogenic homologous series incorporating 1,3,4-oxadiazole ring structures, focusing on their liquid crystalline properties. The study highlighted how the presence of a nitro group and alkoxy terminal chain influenced the mesomorphic behavior, offering insights into designing materials with specific liquid crystalline phases (Abboud et al., 2017).
Green Chemistry Approaches
The synthesis of oxadiazole derivatives aligns with green chemistry principles, aiming for more sustainable and environmentally friendly processes. Zhu et al. (2015) presented an eco-friendly protocol for preparing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity in purification, and the use of water as the reaction medium without additional catalysts. This approach underscores the potential of oxadiazole derivatives synthesized through environmentally benign methods (Zhu et al., 2015).
Properties
IUPAC Name |
5-(4-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)12-13-11(14-18-12)10-2-1-7-19-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOCQRSHMZZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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